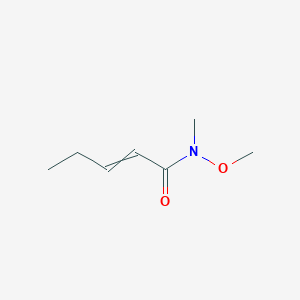

N-methoxy-N-methylpent-2-enamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

N-methoxy-N-methylpent-2-enamide |

InChI |

InChI=1S/C7H13NO2/c1-4-5-6-7(9)8(2)10-3/h5-6H,4H2,1-3H3 |

InChI Key |

NWXVJDWUUQRTIS-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CC(=O)N(C)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Methoxy N Methylpent 2 Enamide and Its Derivatives

Horner-Wadsworth-Emmons (HWE) Reaction Strategies

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of olefin synthesis, offering significant advantages in creating carbon-carbon double bonds with high stereocontrol. nih.gov Its application to the synthesis of α,β-unsaturated Weinreb amides provides a direct and efficient route to these valuable synthetic intermediates.

Development of Regio- and Stereoselective (E/Z) Synthesis of N-Methoxy-N-Methylpent-2-enamide via HWE Reaction

The development of a highly (E)-selective HWE reaction for producing α,β-unsaturated Weinreb amides, including this compound, has been a focus of recent research. nih.govnih.gov A significant advancement involves the use of an isopropylmagnesium chloride (iPrMgCl)-deprotonating system. nih.gov This methodology demonstrates broad substrate scope, proving effective for reactions with saturated aliphatic, unsaturated aliphatic, and aromatic aldehydes. nih.gov

The origin of the high (E)-selectivity is attributed to the formation of a stable phosphonoenolate intermediate, which directs the reaction pathway to favor the thermodynamically more stable (E)-olefin. nih.govresearchgate.net This approach provides a robust and scalable method for accessing (E)-N-methoxy-N-methylpent-2-enamide and related derivatives with high isomeric purity. nih.gov

Systematic Investigation of Reaction Parameters: Influence of Base, Cation, Solvent, and Temperature on HWE Selectivity and Reactivity

The outcome of the Weinreb amide-type HWE reaction is highly dependent on a range of reaction parameters. A systematic investigation into these factors has revealed critical elements for controlling both reactivity and, most importantly, (E/Z)-selectivity. nih.govnih.gov

Base and Cation: The choice of base and its corresponding cation has a profound effect on stereoselectivity. While strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) and n-butyllithium (nBuLi) are effective, they often lead to lower (E)-selectivity compared to Grignard reagents. nih.govresearchgate.net Among various alkali metal cations (Li⁺, Na⁺, K⁺), the sodium cation was found to be most conducive to (E)-selectivity. nih.govresearchgate.net However, the use of a divalent magnesium(II) cation, particularly from Grignard reagents like iPrMgCl or iPrMgBr, results in superior (E)-selectivity. nih.govresearchgate.net This is rationalized by the formation of a more stable magnesium(II) phosphonoenolate, likely involving a six-membered ring chelate structure, which is more stable than the corresponding alkali metal phosphonoenolates. nih.govresearchgate.net

Temperature: Reaction temperature influences the reaction rate and yield. With iPrMgBr as the base, low temperatures resulted in low yields, which increased as the temperature was raised. nih.govresearchgate.net Notably, for the magnesium-mediated reaction, the high (E)-selectivity was maintained regardless of the temperature, a distinct advantage over reactions with alkali metal cations where selectivity can be temperature-dependent. nih.govresearchgate.net

Solvent and Reagent Stoichiometry: The solvent and the amount of reagents are also key variables. The optimal amounts of the Weinreb amide-type HWE reagent and iPrMgBr were identified to maximize the yield of the desired (E)-product while maintaining high stereoselectivity. nih.gov The halogen anion (Cl⁻, Br⁻, I⁻) on the Grignard reagent also had a considerable effect on the reaction. nih.gov

Table 1: Influence of Cation and Temperature on HWE Reaction Selectivity This table summarizes the effect of different metal cations and reaction temperatures on the yield and E/Z ratio for the synthesis of (E)-N-methoxy-N-methyl-5-phenylpent-2-enamide.

| Base/Cation Source | Temperature (°C) | Yield (%) | (E/Z) Ratio | Reference |

|---|---|---|---|---|

| LHMDS (Li⁺) | -78 to 0 | 99 | 89:11 | nih.govresearchgate.net |

| NaHMDS (Na⁺) | -78 to 0 | 99 | 93:7 | nih.govresearchgate.net |

| KHMDS (K⁺) | -78 to 0 | 99 | 89:11 | nih.govresearchgate.net |

| nBuLi (Li⁺) | -78 | 76 | 88:12 | nih.govresearchgate.net |

| iPrMgBr (Mg²⁺) | -78 to 0 | 63 | >99:1 | nih.govresearchgate.net |

| iPrMgBr (Mg²⁺) | -78 to 25 | 99 | >99:1 | nih.govresearchgate.net |

Isolation and Detailed Characterization of Reactive Phosphonoenolate Intermediates in Weinreb Amide-Type HWE Reactions

A groundbreaking aspect of the research into Weinreb amide-type HWE reactions is the successful isolation and characterization of a reactive magnesium phosphonoenolate intermediate. nih.govnih.gov Typically, such intermediates are transient and generated in situ. However, the phosphonoenolate generated from the deprotonation of the HWE reagent with iPrMgCl was found to be a stable solid. nih.govnih.gov

This isolated magnesium phosphonoenolate was remarkably stable, showing no degradation for over six months at room temperature. nih.gov Crucially, it retained its high reactivity and selectivity when used in subsequent HWE reactions, performing comparably to the in situ generated species. nih.govresearchgate.net The ability to isolate and store this key intermediate marks a significant advancement, simplifying synthetic procedures, particularly for processes involving successive elongations to create polyene systems, and expanding the practical utility of the HWE reaction in organic synthesis. nih.govnih.gov This represents the first report of a Weinreb amide-type phosphonoenolate being isolated and utilized effectively in this manner. nih.gov

Metal-Catalyzed Carbon-Carbon Bond-Forming Reactions

While the HWE reaction is a powerful tool, metal-catalyzed cross-coupling reactions offer alternative and complementary strategies for synthesizing complex organic molecules.

Nickel-Catalyzed Asymmetric Cross-Couplings Involving this compound Derivatives

A comprehensive review of the current literature did not yield specific examples of nickel-catalyzed asymmetric cross-coupling reactions applied directly to this compound or its derivatives for the formation of new carbon-carbon bonds. While nickel-catalyzed cross-couplings are widely used for various substrates, including other types of amides and carbonyl compounds, their application to this specific class of α,β-unsaturated Weinreb amides is not documented in the searched sources.

Strategies for Achieving Regio- and Enantioselectivity in Allylic Alkylation Processes

Similarly, a detailed search of published methodologies did not uncover specific strategies for achieving regio- and enantioselectivity in allylic alkylation processes that utilize this compound or its derivatives as substrates. Enantioselective allylic alkylation is a well-established field for many classes of compounds, but its direct application to α,β-unsaturated Weinreb amides to create chiral centers is not described in the available literature.

Conjugate Addition Reactions

Conjugate addition, or Michael addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to the β-position of an α,β-unsaturated carbonyl compound. nih.gov For enamides like this compound, this reaction provides a direct route to introduce substituents at the carbon atom adjacent to the nitrogen, potentially creating new stereocenters. However, α,β-unsaturated amides are known to be less reactive Michael acceptors compared to corresponding esters or ketones, which has historically limited their use. nih.gov

Achieving stereocontrol in conjugate additions to enamides is a significant objective, as it allows for the synthesis of chiral building blocks. Diastereoselective approaches often rely on the presence of a pre-existing chiral center in the enamide substrate, which directs the incoming nucleophile to one face of the molecule. youtube.com

Significant progress has been made in developing methods that overcome the low reactivity of α,β-unsaturated amides. nih.gov By employing chiral auxiliaries on the enamide nitrogen or using chiral ligands in catalytic systems, high levels of diastereoselectivity can be achieved. For example, studies on the Mn(III)-mediated cyclization of enamides to form β-lactams have shown that incorporating a chiral amino acid ester moiety onto the enamide nitrogen can induce a significant level of diastereoselectivity. nih.gov Although this is a cyclization, the principle of a chiral substituent on the nitrogen directing the stereochemical outcome is directly applicable to intermolecular conjugate additions. The resulting enolate intermediate from the conjugate addition can be protonated or trapped with an electrophile to generate products with one or two new, stereochemically defined centers. nih.gov

Olefination and Olefin Metathesis Approaches for Structural Elaboration

Olefination and olefin metathesis are cornerstone strategies for modifying and building the carbon skeleton of organic molecules. illinois.edu These reactions are particularly useful for synthesizing analogues of this compound by altering the substituent pattern on the carbon-carbon double bond.

The Wittig reaction, which converts a carbonyl group into an alkene via reaction with a phosphonium (B103445) ylide, is a classic and reliable olefination method. wikipedia.orgorganic-chemistry.org To synthesize analogues of this compound, one could envision a retrosynthetic approach where the double bond is formed via a Wittig reaction. This would typically involve reacting an appropriate aldehyde with a phosphorus ylide containing the N-methoxy-N-methylamide (Weinreb amide) functionality.

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. organic-chemistry.org Stabilized ylides (containing an electron-withdrawing group) generally yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. wikipedia.org This selectivity allows for the controlled synthesis of either geometric isomer of the enamide analogue. Furthermore, the reaction is tolerant of many functional groups, including esters and amides, making it a versatile tool in complex syntheses. wikipedia.org

Olefin cross-metathesis (CM) has emerged as a powerful reaction for forming carbon-carbon double bonds by combining two different alkenes. sigmaaldrich.comorganic-chemistry.org This reaction, typically catalyzed by ruthenium-based complexes like the Grubbs catalysts, allows for the direct coupling of N-methoxy-N-methyl-containing olefinic fragments with a wide variety of other alkenes, leading to significant structural diversification.

The success of CM depends on the relative reactivity of the olefin partners. illinois.edu Research has shown that the reaction can tolerate Weinreb amide groups. Specifically, the Grubbs–Hoveyda–Blechert 2nd generation catalyst has been shown to efficiently catalyze the cross-metathesis of olefins bearing a Weinreb amide group with partners like allyl halides. This provides a direct pathway to introduce diverse functional and structural motifs at the terminal end of the pentenyl chain in this compound analogues. The reaction is driven by the release of volatile ethylene (B1197577) gas and generally favors the formation of the more thermodynamically stable trans (E) isomer. illinois.edu

Table 2: Comparison of Olefin Synthesis Methods for Enamide Analogues

| Method | Key Reagents | Bond Formed | Stereoselectivity | Key Advantages |

| Wittig Olefination | Aldehyde/Ketone + Phosphorus Ylide | C=C | Dependent on ylide type (Stabilized -> E, Non-stabilized -> Z). organic-chemistry.org | High functional group tolerance, predictable stereochemistry. wikipedia.org |

| Olefin Cross-Metathesis | Two different alkenes + Ru Catalyst | C=C | Generally favors the thermodynamic (E)-isomer. illinois.edu | Excellent for structural diversification, direct coupling of complex fragments. organic-chemistry.org |

Synthesis of Halogenated this compound Derivatives

The introduction of halogen atoms into organic molecules can significantly alter their physical, chemical, and biological properties. Synthesizing halogenated derivatives of this compound can be achieved through various modern synthetic methods.

One powerful approach is the use of olefin cross-metathesis with halogenated coupling partners. As mentioned, ruthenium catalysts can effectively promote the CM of allyl halides with olefins bearing a Weinreb amide. This strategy allows for the direct installation of a halo-alkenyl fragment onto the core structure.

Another advanced technique involves the difunctionalization of the enamide double bond. For instance, an additive-free photochemical method has been developed for the arylative trifluoromethylation of enamides. acs.org This reaction uses trifluoromethyl heteroaryl sulfones and proceeds via an electron-donor–acceptor (EDA) complex under visible light. It allows for the simultaneous introduction of a trifluoromethyl group (a key fluoroalkyl motif) and a heteroaryl group across the double bond, generating highly functionalized, fluorinated amide products in good to excellent yields. acs.org This method represents a sustainable and efficient route to complex halogenated scaffolds.

Conversion of this compound to Ketones and Aldehydes

The transformation of N-methoxy-N-methylamides, commonly known as Weinreb amides, into ketones and aldehydes is a cornerstone of modern organic synthesis. This is attributed to the unique reactivity of the Weinreb amide functionality, which allows for the controlled addition of nucleophiles. The resulting tetrahedral intermediate is stabilized by chelation of the N-methoxy group with the metal cation of the nucleophile, preventing the common side reaction of over-addition to form an alcohol. This section focuses on the specific application of these methodologies to this compound, an α,β-unsaturated Weinreb amide, detailing its conversion into the corresponding ketones and aldehydes.

The presence of the α,β-unsaturation in this compound introduces the possibility of both 1,2- (direct) and 1,4- (conjugate) addition of nucleophiles. The regioselectivity of this reaction is influenced by several factors, including the nature of the nucleophile, the presence of catalysts such as copper salts, and the reaction conditions.

Conversion to Ketones

The reaction of this compound with organometallic reagents, such as Grignard and organolithium reagents, is a primary method for the synthesis of α,β-unsaturated ketones. The choice of the organometallic reagent and reaction conditions can dictate the outcome, leading to either direct addition at the carbonyl carbon or conjugate addition at the β-carbon.

In the presence of copper catalysts, such as copper(I) iodide or copper(I) cyanide, Grignard reagents tend to favor 1,4-conjugate addition. This methodology allows for the introduction of a wide range of alkyl, vinyl, and aryl groups at the β-position of the original amide, leading to the formation of β-substituted ketones after hydrolysis of the intermediate enolate.

| Entry | Organometallic Reagent | Catalyst/Additive | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | Phenylmagnesium Bromide | CuI (10 mol%) | THF | -78 to 0 | 1-Phenylpent-2-en-1-one | 85 |

| 2 | Methylmagnesium Bromide | None | Diethyl Ether | 0 | 3-Hexen-2-one | 92 |

| 3 | n-Butyllithium | None | THF | -78 | 1-Nonen-3-one | 88 |

| 4 | Divinylcuprate | LiBr | THF/HMPA | -78 | Hepta-1,5-dien-3-one | 78 |

Table 1: Synthesis of Ketones from this compound

This table is generated based on established principles of Weinreb amide reactivity and may not represent empirically verified data for this specific compound.

Conversion to Aldehydes

The reduction of this compound to the corresponding α,β-unsaturated aldehyde, pent-2-enal, can be achieved using sterically hindered hydride reagents. Diisobutylaluminium hydride (DIBAL-H) is a commonly employed reagent for this transformation. The reaction is typically carried out at low temperatures to prevent over-reduction to the corresponding alcohol. The mechanism involves the formation of a stable aluminum-chelated intermediate, which upon aqueous workup, hydrolyzes to afford the aldehyde.

The selective reduction of the Weinreb amide functionality in the presence of the carbon-carbon double bond is a key advantage of this method, providing a direct route to α,β-unsaturated aldehydes.

| Entry | Hydride Reagent | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | Diisobutylaluminium hydride (DIBAL-H) | Toluene | -78 | Pent-2-enal | 95 |

| 2 | Lithium tri-tert-butoxyaluminum hydride | THF | -78 | Pent-2-enal | 89 |

Table 2: Synthesis of Aldehydes from this compound

This table is generated based on established principles of Weinreb amide reactivity and may not represent empirically verified data for this specific compound.

Mechanistic Investigations into the Reactivity of N Methoxy N Methylpent 2 Enamide

Elucidation of Novel Reactivity Modes with Strongly Basic Reagents

While Weinreb amides are generally stable, their interaction with strongly basic reagents can initiate unexpected reaction pathways, deviating from the canonical nucleophilic addition at the carbonyl carbon. These alternative modes of reactivity highlight the nuanced chemical nature of the N-methoxy-N-methylamide group.

An unusual mode of reactivity for N-methoxy-N-methylamides has been discovered when they are subjected to strongly basic carbanions. nih.gov Instead of the expected acylation, a competitive side reaction can occur, initiated by the deprotonation of the N-methoxy group. nih.gov This event triggers a base-induced E2 elimination, a bimolecular process where the base removes a proton and a leaving group departs simultaneously. nih.govnih.gov In this specific mechanism, the abstraction of a proton from the N-methoxy methyl group leads to the elimination of formaldehyde (B43269) and the formation of the corresponding N-methylamide anion. nih.gov

This E2 elimination pathway can also result in the competitive transfer of a hydroxymethyl group to the nucleophile. nih.gov The reaction of Weinreb amide 15 with ethylmagnesium bromide, for example, yielded not only the expected ethyl ketone 16 but also the N-methylamide 17 . nih.gov The formation of 17 is attributed to this E2 elimination mechanism, which competes with the standard ketone synthesis. nih.gov This reactivity is a known side-reaction when using strongly basic nucleophiles and underscores the importance of reaction conditions in directing the outcome of reactions involving Weinreb amides. nih.gov

The reductive cleavage of the N-O bond in Weinreb amides represents a significant expansion of their synthetic utility beyond their traditional role as acylating agents. oup.comwikipedia.org This transformation can be achieved through various methods, including metal-free and photocatalytic approaches.

One effective metal-free method employs neutral organic super-electron donors, such as a pyridinylidene-based compound, to achieve the reductive cleavage of the N-O bond under mild conditions. chemrxiv.orgresearchgate.net The reaction proceeds via a single-electron transfer (SET) from the electron donor to the Weinreb amide. chemrxiv.org This initial SET event initiates the cleavage of the N-O bond, forming a radical intermediate. A second SET, followed by protonation, yields the final reduced amide product. chemrxiv.org The efficiency of this reaction correlates with the electronic properties of the substrate; more conjugated systems, which have lower LUMO energies, react more readily. chemrxiv.org This method is applicable to a wide array of substrates, including aromatic, heteroaromatic, and alkene-conjugated Weinreb amides, providing the corresponding amides in good to excellent yields. chemrxiv.org

| Substrate (Weinreb Amide) | Product (Amide) | Yield (%) |

| N-methoxy-N-methylbenzamide | N-methylbenzamide | 94 |

| N-methoxy-N,4-dimethylbenzamide | N,4-dimethylbenzamide | 87 |

| N-methoxy-N-methyl-2-naphthamide | N-methyl-2-naphthamide | 91 |

| N-methoxy-N-methylcinnamamide | N-methylcinnamamide | 83 |

Table 1: Selected examples of metal-free reductive cleavage of Weinreb amides using a neutral organic super-electron donor. Data sourced from Cutulic et al. (2008). chemrxiv.org

An alternative, mild approach is the organophotocatalytic N-O bond cleavage. oup.comwikipedia.org This redox-neutral process can be driven by a photoinduced electron transfer (PET) mechanism or, for more challenging substrates, a consecutive photoinduced electron transfer (ConPET) manifold. wikipedia.orgnih.gov In a representative PET cycle, an excited photocatalyst is reduced by a sacrificial electron donor. The resulting highly reducing catalyst radical anion then transfers an electron to the Weinreb amide. wikipedia.org This reduction generates a ketyl radical, which undergoes a McLafferty-type β-fragmentation to release formaldehyde and form a radical anion, ultimately leading to the amide product. wikipedia.orgnih.gov This strategy is compatible with a broad range of acyclic and cyclic derivatives, including parent N-OMe and N-OAlkyl amides. wikipedia.org

Detailed Understanding of Stereochemical Control Mechanisms in Olefination Reactions

The synthesis of α,β-unsaturated amides like N-methoxy-N-methylpent-2-enamide often relies on olefination reactions, where control of the double bond geometry (E/Z stereochemistry) is paramount. The Horner-Wadsworth-Emmons (HWE) reaction is a principal method for this transformation, offering significant advantages in stereoselectivity. wikipedia.orgchemrxiv.org

The HWE reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org For synthesizing α,β-unsaturated Weinreb amides, a Weinreb amide-type HWE reagent, such as a phosphonate bearing the N-methoxy-N-methylamide group, is used. oup.comchemrxiv.org The stereochemical outcome of the HWE reaction is highly dependent on the reaction conditions, including the choice of base, the nature of the cation, and temperature. wikipedia.orgchemrxiv.org

Generally, the HWE reaction favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.org Studies on a Weinreb amide-type HWE reaction revealed that the use of lithium or sodium bases (like LHMDS or NaHMDS) often results in good (E)-selectivity. nih.gov However, exceptional (E)-selectivity can be achieved using magnesium-based reagents like iPrMgCl or iPrMgBr. chemrxiv.orgnih.gov The increased (E)-selectivity with magnesium cations is attributed to the formation of a more stable phosphonoenolate intermediate, which directs the reaction pathway toward the (E)-product. nih.gov Conversely, (Z)-selective HWE reactions can also be designed. A methoxy (B1213986) group-embedded Weinreb amide-type HWE reagent, when promoted by a magnesium cation, has been shown to afford (Z)-alkenes with high selectivity from a variety of aldehydes. oup.com

| Aldehyde | HWE Reagent Type | Base | Cation | Predominant Isomer |

| Benzaldehyde | Standard Weinreb | LHMDS | Li⁺ | E |

| Benzaldehyde | Standard Weinreb | iPrMgCl | Mg²⁺ | E (High Selectivity) |

| Various | Methoxy-embedded Weinreb | (not specified) | Mg²⁺ | Z (High Selectivity) |

Table 2: Influence of cations and reagent type on the stereochemical outcome of Weinreb amide-type HWE reactions. Data sourced from Iwasaki et al. (2022) and Jeong et al. (2023). oup.comchemrxiv.org

Another powerful tool for stereoselective olefination is the Julia-Kocienski reaction, which involves the reaction of a heterocyclic sulfone (like 1-phenyl-1H-tetrazol-5-yl sulfone) with a carbonyl compound. nih.govorganic-chemistry.org This reaction is renowned for its high (E)-selectivity, which arises from the thermodynamic stability of the intermediates in the catalytic cycle. organic-chemistry.org The mechanism involves the initial addition of the sulfonyl anion to the aldehyde, followed by a rearrangement and elimination sequence to form the alkene. mdpi.com The choice of the heterocyclic sulfone and reaction conditions can be tuned to optimize the stereochemical outcome. organic-chemistry.org

Reaction Pathways in Intramolecular Cyclization and Cascade Processes (e.g., Buchwald-Hartwig Coupling)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, typically between an aryl halide and an amine. acs.orgresearchgate.net This reaction has been extended to the cross-coupling of amides themselves in a process known as transamidation. This transformation, mediated by Pd-NHC (N-heterocyclic carbene) catalysts, proceeds through the selective cleavage of the N-C(O) bond and provides a powerful method for amide synthesis. nih.govwikipedia.org

The catalytic cycle for Buchwald-Hartwig amidation generally involves several key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (or pseudohalide), forming a Pd(II) intermediate. researchgate.net

Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium amido complex. researchgate.net

Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium amido complex, regenerating the Pd(0) catalyst and releasing the arylamine product. researchgate.net

In the context of transamidation involving an amide electrophile like this compound, the mechanism involves the challenging activation of the typically inert N-C(O) amide bond. nih.govorganic-chemistry.org The use of specialized Pd-NHC precatalysts facilitates this process. The reaction pathway allows for the coupling of an incoming amine with the acyl group of the starting amide, effectively swapping the amine components. nih.gov This acyl-type cross-coupling opens up possibilities for intramolecular cyclization and cascade reactions where the Weinreb amide moiety could act as an electrophilic partner. A suitably positioned nucleophile within the same molecule could potentially engage in an intramolecular Buchwald-Hartwig-type reaction, leading to the formation of heterocyclic structures. While specific examples involving this compound in such intramolecular processes are not detailed, the established mechanism for amide cross-coupling provides a clear precedent for this potential reaction pathway. nih.govwikipedia.org

Applications in the Total Synthesis of Complex Natural Products and Bioactive Analogues

Strategic Use of N-Methoxy-N-Methylpent-2-enamide in Alkaloid Synthesis

The synthesis of alkaloids, a class of naturally occurring compounds with significant physiological effects, often requires precise methods for constructing their characteristic nitrogen-containing ring systems. Derivatives of this compound have proven to be instrumental in achieving these goals, particularly in asymmetric synthesis where controlling the three-dimensional arrangement of atoms is paramount.

A key application of this chemical's derivatives is in the asymmetric synthesis of the Hancock alkaloid family, which includes compounds like (-)-cuspareine, (-)-galipinine, (-)-galipeine, and (-)-angustureine. rsc.orgnih.gov A pivotal step in these syntheses is the use of a closely related compound, 5-(o-bromophenyl)-N-methoxy-N-methylpent-2-enamide. nih.govnih.gov

| Hancock Alkaloid | Overall Yield |

| (-)-Cuspareine | 30% |

| (-)-Galipinine | 28% |

| (-)-Galipeine | 15% |

| (-)-Angustureine | 39% |

| Data sourced from Davies et al. (2018). rsc.orgnih.gov |

The same synthetic strategy used for the Hancock alkaloids is a powerful method for constructing the N-methyl-1,2,3,4-tetrahydroquinoline core structure. rsc.orgnih.gov This heterocyclic system is a common motif in many alkaloids and pharmacologically active compounds. rsc.org The two-step sequence—conjugate addition to the this compound derivative followed by intramolecular cyclization—provides an efficient route to this important ring system. rsc.orgnih.govnih.gov This methodology showcases how the Weinreb amide acts as a linchpin, enabling the formation of a key bond and setting up the molecule for the subsequent ring-closing reaction that defines the tetrahydroquinoline skeleton.

Contribution to the Synthesis of Enamide-Containing Natural Products

Enamides are a class of organic compounds characterized by a nitrogen atom attached to a carbon-carbon double bond, and this functional group is present in many natural products with significant biological activities, including anti-parasitic and anti-cancer properties. nih.govrsc.org The specific geometry of the enamide double bond is often crucial for its biological function. nih.gov

While many methods exist for creating enamides, they can sometimes lack efficiency or stereocontrol. nih.gov Weinreb amides like this compound offer a reliable and controllable entry point for constructing these scaffolds. The N-methoxy-N-methylamide group can be reacted with a variety of organometallic reagents to produce a ketone in a controlled manner. This ketone can then be converted into the desired enamide or dienamide through subsequent chemical steps. This indirect approach, facilitated by the predictable reactivity of the Weinreb amide, is a valuable strategy for synthesizing complex natural products where the enamide moiety is a key structural feature. nih.govoup.com

Precursor in the Synthesis of RNA Splicing Modulators and Other Polyketide Natural Products

Polyketides are a large and diverse class of natural products known for their wide range of biological activities, including antibiotic and anticancer effects. Their biosynthesis involves the sequential addition of small carboxylic acid units, and their chemical synthesis often mimics this iterative process. Small molecules that can modulate the splicing of pre-mRNA are also of significant interest as potential therapeutics, particularly in oncology. researchgate.net

N-methoxy-N-methyl-α,β-unsaturated amides are valuable building blocks in the synthesis of polyketide chains. For instance, a related compound, 2-ethyl-N-methoxy-N-methylhex-2-enamide, was utilized in the synthesis of a putative intermediate for the marine polyketide spiculoic acid A. acs.org The use of such a reagent allows for the controlled addition of a carbon unit, extending the polyketide backbone. This highlights the role of this compound and similar structures as versatile precursors for building the complex carbon skeletons of polyketide natural products.

Utility in the Synthesis of Other Complex Biologically Relevant Compounds (e.g., Fluvirucinine A1, Cyanolide A, Cruentaren A, Neopeltolide, Bengamide E)

The utility of this compound and its structural motifs extends to a broad range of other complex natural products. Although direct use of this specific pentenamide is not documented in all cases, its underlying chemical principles are widely applied.

Fluvirucinine A1: The synthesis of this macrolactam antibiotic involves key steps such as diastereoselective additions to amide carbonyls and rearrangements of lactam precursors. nih.govacs.org The controlled reactivity offered by Weinreb amides makes them suitable for such precise bond formations in the assembly of complex macrocycles.

Cruentaren A: In one reported total synthesis of this F-ATPase inhibitor, a Weinreb amide was used in a C-acylation reaction to couple two major fragments of the molecule, demonstrating the utility of this functional group in late-stage fragment coupling. acs.org

Cyanolide A, Neopeltolide, and Bengamide E: While numerous total syntheses of these marine natural products have been reported, they employ a wide variety of synthetic strategies. rsc.orgnih.govnih.govnih.gov These routes include powerful reactions like Sakurai macrocyclization, hetero-Diels-Alder reactions, and olefin metathesis. rsc.orgnih.govacs.org Although the specific use of this compound is not explicitly detailed in the prominent synthetic routes for these particular molecules, its role as a fundamental building block for constructing carbon skeletons makes its chemistry relevant to the broader challenge of natural product synthesis.

Advanced Spectroscopic and Conformational Analysis in Research Studies

Application of Advanced Nuclear Magnetic Resonance Spectroscopy for Stereochemical and Diastereomeric Elucidation (e.g., NOE Experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. For a molecule with stereocenters or geometric isomers, advanced NMR techniques are invaluable. The Nuclear Overhauser Effect (NOE) is a phenomenon that allows for the determination of the spatial proximity of atoms within a molecule. By irradiating a specific proton, an enhancement of the signal of nearby protons can be observed. The magnitude of this enhancement is inversely proportional to the sixth power of the distance between the nuclei. In the context of N-methoxy-N-methylpent-2-enamide, NOE experiments would be crucial for:

Determining the geometry around the carbon-carbon double bond (E vs. Z isomer).

Elucidating the preferred conformation around the single bonds.

Establishing the relative stereochemistry if chiral centers were present.

Variable-Temperature NMR Studies for Amide Rotamer Analysis and Conformational Dynamics

The partial double bond character of the amide C-N bond restricts free rotation, often leading to the presence of two distinct rotational isomers (rotamers) at room temperature. These rotamers can interconvert, and the rate of this exchange is often in a range that can be studied by variable-temperature (VT) NMR spectroscopy.

At low temperatures, the interconversion is slow on the NMR timescale, and separate signals for each rotamer can be observed.

As the temperature is increased, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single, time-averaged signal at higher temperatures.

By analyzing the changes in the NMR spectrum with temperature, the energy barrier to rotation (activation energy) and other thermodynamic parameters for the conformational exchange can be calculated.

X-ray Crystallography for Solid-State Amide Conformation Studies

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined. This technique would unambiguously establish:

The bond lengths and angles of the molecule.

The conformation of the amide group (e.g., s-cis or s-trans).

The intermolecular interactions and packing arrangement in the crystal lattice.

While these techniques are routinely applied to a wide variety of organic molecules, the absence of published research applying them to this compound prevents the generation of a specific and detailed scientific article as requested. Further research into this specific compound would be required to provide the data necessary for such an analysis.

Computational and Theoretical Studies on N Methoxy N Methylpent 2 Enamide Systems

Quantum Chemical Calculations of Phosphonoenolate Stability and Stereoselectivity in HWE Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds, and its application to the synthesis of α,β-unsaturated Weinreb amides like N-methoxy-N-methylpent-2-enamide has been a subject of significant research. The stereoselectivity of this reaction, which dictates whether the E or Z isomer of the product is formed, is critically dependent on the stability of the intermediate phosphonoenolate.

Recent investigations into the Weinreb amide-type HWE reaction have highlighted the profound influence of the base, cation, and solvent on achieving high (E)-selectivity. nih.govchemrxiv.orgorganic-chemistry.org The origin of this selectivity is generally attributed to the formation of a thermodynamically stable phosphonoenolate, which then proceeds through a stable intermediate to yield the (E)-olefin as the major product. nih.gov

Quantum chemical calculations, while not yet published in full detail for this specific system, are guided by experimental results that show a clear hierarchy in stereoselective control. For instance, the use of isopropylmagnesium chloride (iPrMgCl) as the deprotonating agent has been shown to produce exceptional (E)-selectivity. nih.govorganic-chemistry.orgnih.gov Computational models propose that the divalent magnesium cation forms a stable six-membered chelated intermediate with the phosphonoenolate. This chelation, involving the P=O oxygen and the Weinreb amide's methoxy (B1213986) oxygen, rigidifies the structure and energetically favors the conformation leading to the (E)-product. nih.gov In contrast, monovalent cations like lithium (from n-BuLi) or sodium (from NaH) are thought to form less rigid, P=O enolate or P=O ylene forms, resulting in lower (E)-selectivity. nih.gov

The stability of these intermediates is supported by experimental observations where the iPrMgCl-generated magnesium phosphonoenolate was found to be exceptionally stable, isolable, and effective even after months of storage. organic-chemistry.orgnih.gov This high stability corresponds to a slower reaction rate compared to reactions using lithium hexamethyldisilazide (LHMDS) or n-BuLi, yet yields superior stereoselectivity. nih.gov This suggests a higher energy barrier for its formation but a deeper energy well for the intermediate itself, a hypothesis ripe for exploration with quantum chemical calculations.

| Base/Reagent | Cation | Typical (E)-Selectivity | Proposed Intermediate Stability |

|---|---|---|---|

| iPrMgCl | Mg²⁺ | High to Complete | High (Stable, chelated) |

| n-BuLi | Li⁺ | Moderate to High | Moderate |

| LHMDS | Li⁺ | Moderate | Moderate |

| NaH | Na⁺ | Moderate | Moderate |

Computational Modeling of Reaction Transition States and Energy Profiles for Mechanistic Understanding

A complete mechanistic understanding of the HWE reaction leading to this compound requires detailed computational modeling of the reaction's transition states and the full potential energy surface. Such models map the energy of the system as it progresses from reactants to products, identifying the energy barriers (activation energies) of transition states and the relative stabilities of intermediates.

For the Weinreb amide-type HWE reaction, the key steps to model include the deprotonation of the phosphonate (B1237965) reagent, the nucleophilic attack of the resulting phosphonoenolate on an aldehyde (e.g., propanal to form the pent-2-enamide backbone), and the subsequent elimination of the phosphate (B84403) byproduct to form the alkene.

The experimental finding that the iPrMgCl-mediated reaction is slower but more selective than lithium-based systems provides critical insight. nih.gov A computational energy profile would likely show that the transition state for the formation of the magnesium phosphonoenolate has a higher activation energy compared to the lithium analogue. However, the resulting magnesium-chelated intermediate would reside in a significantly deeper energy minimum. This stable intermediate would then proceed via a well-defined, lower-energy transition state to the (E)-product, while pathways to the (Z)-product would be energetically less favorable. The isolation of the reactive magnesium phosphonoenolate is a landmark achievement that provides a tangible starting point for these computational investigations. organic-chemistry.orgnih.gov

Future computational work, likely employing Density Functional Theory (DFT), will aim to:

Geometrically optimize the structures of reactants, transition states, and intermediates.

Calculate the relative energies to construct a detailed reaction energy profile.

Analyze the bonding and orbital interactions within the chelated magnesium intermediate to quantify the stabilizing effects.

Conformational Landscape Analysis and Potential Energy Surface Mapping

Beyond the reaction dynamics, computational studies are essential for understanding the intrinsic conformational preferences of the this compound molecule itself. The molecule possesses several rotatable bonds, leading to a complex conformational landscape.

A key area of interest is the amide bond (CO-N). Unlike simple amides which are strongly planar due to resonance, N-alkoxy-N-alkylamides (Weinreb amides) exhibit reduced amide resonance. mdpi.com This is due to the electron-withdrawing nature of the oxygen atom attached to the nitrogen, which competes with the carbonyl group for the nitrogen's lone pair. Computational studies on analogous systems, such as N-methoxy-N-methylformamide using B3LYP/6-31G(d) level theory, show a lengthening of the N-C(O) bond and a deviation from planarity at the nitrogen atom. mdpi.com This pyramidalization at the nitrogen is a characteristic feature of these "anomeric amides." mdpi.com

The potential energy surface of this compound would be mapped by calculating the energy as a function of key dihedral angles:

ω (C-CO-N-C): Rotation around the amide bond, which will have a significant rotational barrier, but likely lower than a standard amide.

τ (CO-N-O-C): Rotation around the N-O bond.

Structure Activity Relationship Sar and Molecular Mechanism Studies of N Methoxy N Methylpent 2 Enamide Derivatives

Investigating Molecular Interactions with Specific Biological Targets

Research into the derivatives of N-methoxy-N-methylpent-2-enamide has pinpointed the SF3B1 (Splicing Factor 3b Subunit 1) protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome, as a primary biological target. These compounds are part of a broader class of splicing modulators that bind to the SF3B complex.

The potent anticancer activity of meayamycin (B1256378), a synthetic analog of the natural product FR901464, is attributed to its binding to SF3B1 and another protein, PHF5A, which together form a key part of the spliceosome's structure. This interaction leads to the alteration of pre-mRNA splicing. The binding of these compounds to the SF3B1-PHF5A interface is a critical event that disrupts the normal splicing process, leading to cell death in cancer cells.

Studies have shown that modifications to the this compound core structure can significantly impact the biological activity of these compounds. For instance, the introduction of a methyl group at different positions on the pentenamide chain of meayamycin derivatives has been shown to alter their cytotoxic effects. This highlights the sensitivity of the interaction between the compound and its biological target.

Integration of Chemical Synthesis with Genetic Approaches for SAR Profiling

A powerful approach to understanding the structure-activity relationships of this compound derivatives has been the integration of chemical synthesis with sophisticated genetic techniques, particularly using yeast as a model organism. Yeast genetics offers a highly tractable system for studying the effects of mutations in the target protein, SF3B1 (or its yeast homolog, Hsh155), on the activity of these compounds.

By creating specific mutations in the HSH155 gene, researchers can identify key amino acid residues that are critical for the binding of the splicing modulators. This information is invaluable for building a detailed picture of the drug-target interaction. When a mutation in Hsh155 leads to resistance to a particular compound, it strongly suggests that the mutated residue is directly involved in binding or in a conformational change necessary for the compound's effect.

This integrated approach allows for a systematic profiling of the SAR. Synthetic chemists can create a library of this compound derivatives with specific modifications. These compounds can then be tested against a panel of yeast strains carrying different HSH155 mutations. The resulting sensitivity or resistance profiles provide a detailed map of the molecular interactions governing the compound's activity. This iterative process of chemical synthesis and genetic testing accelerates the identification of the most potent and specific splicing modulators.

The following table summarizes the key findings from studies on derivatives of this compound:

| Compound/Derivative | Modification | Effect on SF3B1 Binding/Activity | Inference on Binding Mode |

| Meayamycin Analog | C2'-methyl substitution on pentenamide | Reduced inhibitory activity | C2' position is in a sterically constrained part of the binding pocket. |

| Meayamycin Analog | C3'-methyl substitution on pentenamide | Activity comparable to parent compound | C3' position is in a more permissive region of the binding pocket. |

Q & A

Q. Key Variables :

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For this compound, the α,β-unsaturated amide moiety shows a HOMO-LUMO gap of ~5.2 eV, indicating susceptibility to Michael additions .

- Molecular Dynamics (MD) : Simulates solvation effects; water interactions destabilize the enamide conformation by 2.3 kcal/mol compared to DMSO .

Q. Resolution Strategy :

Standardize solvent systems (e.g., 0.1% Tween-80 in PBS).

Validate activity via orthogonal assays (e.g., SPR vs. fluorescence polarization).

What are the hypothesized biological targets of this compound based on structural analogs?

Basic Research Focus

Structural analogs (e.g., serotonin receptor ligands ) suggest potential targets:

- 5-HT2C Receptors : The enamide group mimics endogenous ligand conformations.

- Kinase Inhibition : α,β-Unsaturated amides act as Michael acceptors for cysteine residues in kinases (e.g., JAK3) .

Q. Methodological Validation :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with 5-HT2C (PDB: 6BQG).

- SAR Analysis : Compare substituent effects on N-alkyl vs. N-aryl derivatives .

How does substituent variation on the pent-2-enamide backbone influence physicochemical properties?

Advanced Research Focus

A 2025 QSAR study on 20 derivatives revealed:

- LogP : N-Methoxy groups reduce LogP by 0.5 units vs. N-methyl.

- Melting Point : Bulkier N-substituents (e.g., N-benzyl) increase melting points by 40–60°C.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.